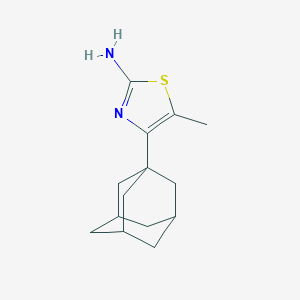

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Übersicht

Beschreibung

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol . This compound is notable for its unique structure, which combines an adamantane moiety with a thiazole ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine typically involves the reaction of 1-adamantyl bromomethyl ketone with thiourea . The initial product, 4-(Adamantan-1-yl) thiazol-2-amine, is then further reacted with differently substituted aromatic aldehydes in the presence of mercaptoacetic acid to yield the target compound . Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes.

Analyse Chemischer Reaktionen

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical reactions, altering the activity of enzymes or blocking receptor sites . The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Vergleich Mit ähnlichen Verbindungen

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine can be compared with other compounds containing adamantane or thiazole moieties:

Adamantane derivatives: These compounds, such as amantadine, are known for their antiviral and antiparkinsonian properties.

Thiazole derivatives: Compounds like thiamine (vitamin B1) are essential for various biological functions. The uniqueness of this compound lies in its combination of both adamantane and thiazole structures, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound, with CAS number 201992-89-4, is characterized by its adamantane structure combined with a thiazole moiety. The adamantane core is known for its ability to enhance the pharmacological properties of compounds, while thiazole derivatives have been associated with various biological activities.

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against influenza viruses. Research indicates that adamantane derivatives interfere with the viral uncoating process within host cells. Specifically, this compound has shown effectiveness against influenza A viruses, although concerns about resistance development limit its clinical use .

The mechanism involves the inhibition of the M2 proton channel of the influenza virus, which is crucial for viral uncoating. This action prevents the virus from releasing its genetic material into the host cell, thereby inhibiting viral replication .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have demonstrated that compounds containing thiazole rings exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, some derivatives showed IC50 values as low as 2.32 µg/mL against these cell lines .

Induction of Apoptosis

The cytotoxic effects are attributed to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells. This indicates that this compound may promote programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications to the thiazole ring or the introduction of different substituents can enhance or diminish their activity. For example:

| Compound | Structure Modification | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 4e | p-Ethoxy substitution | 5.36 | Moderate |

| 4i | Benzyl piperidine | 2.32 | High |

This table illustrates how specific modifications can lead to significant changes in cytotoxic potency against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of 4-adamantan-1-y-l5-methyl-thiazol-2-ylamine in both antiviral and anticancer contexts:

- Antiviral Efficacy : A study demonstrated that this compound could effectively reduce viral load in infected cell cultures, supporting its use as a therapeutic agent against influenza .

- Cytotoxic Effects : In a comparative analysis, thiazole derivatives were shown to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Studies : Preliminary in vivo studies involving tumor-bearing mice have indicated that certain derivatives can localize effectively to tumor sites, enhancing their anticancer efficacy .

Eigenschaften

IUPAC Name |

4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPZEVZDHSROMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385468 | |

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201992-89-4 | |

| Record name | 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.